molecular formula C26H24BrClN2O2 B14433489 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide CAS No. 82808-81-9

7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide

Cat. No.: B14433489
CAS No.: 82808-81-9
M. Wt: 511.8 g/mol
InChI Key: RYTHUUOLSOEIDG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide involves multiple steps, including the formation of the isoquinoline and benzodiazepine rings. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines and isoquinoline derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications.

Uniqueness

What sets 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

CAS No.

82808-81-9

Molecular Formula

C26H24BrClN2O2

Molecular Weight

511.8 g/mol

IUPAC Name

3-chloro-12,13-dimethoxy-6-(4-methylphenyl)-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium;bromide

InChI

InChI=1S/C26H24ClN2O2.BrH/c1-16-4-6-17(7-5-16)23-15-29-11-10-18-12-24(30-2)25(31-3)14-21(18)26(29)20-9-8-19(27)13-22(20)28-23;/h4-9,12-14H,10-11,15H2,1-3H3;1H/q+1;/p-1

InChI Key

RYTHUUOLSOEIDG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C4=[N+](C2)CCC5=CC(=C(C=C54)OC)OC.[Br-]

Origin of Product

United States

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